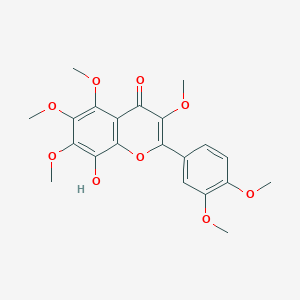
8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is a polymethoxyflavone (PMF) isolated from pericarpium citri reticulatae . It is a flavonoid compound that displays significant potential to act as an effective antifungal agent .
Molecular Structure Analysis
The molecular structure of 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is represented by the formula C21H22O9 . The SMILES representation of the molecule is O=C1C(OC)=C(C2=CC=C(OC)C(OC)=C2)OC3=C(O)C(OC)=C(OC)C(OC)=C13 .Physical And Chemical Properties Analysis
The molecular weight of 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is 418.00 . It is a powder form and is stable for two years when stored at the recommended temperature .Applications De Recherche Scientifique
Antifungal Potential
- 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone has demonstrated significant antifungal activity. A study by Almada-Ruiz et al. (2003) found that methoxylated flavones, including this compound, were effective in inhibiting the growth of the fungus Colletotrichum gloeosporioides, a major pathogen of fruits causing significant crop damage (Almada-Ruiz et al., 2003).
Cancer Cell Inhibition
- Research by Qiu et al. (2010) suggests that this compound may play a role in inhibiting the growth of cancer cells. Specifically, in studies on human colon cancer cells, this compound showed strong inhibitory effects, suggesting potential therapeutic applications in cancer treatment (Qiu et al., 2010).
Biological Activities in Citrus Polymethoxyflavones
- Duan et al. (2017) found that polymethoxyflavones from Citrus reticulata 'Chachi', including this compound, showed various biological activities. These activities ranged from inhibiting sterol regulatory element-binding proteins to demonstrating antiproliferative activity against tumor cell lines (Duan et al., 2017).
NMR Assignments and Antifungal Activity
- Johann et al. (2007) focused on the structural elucidation of this flavonoid and its antifungal properties. Their findings highlight the potential use of this compound in managing fungal infections, particularly those affecting plants (Johann et al., 2007).
Quantitative Analysis in Nutraceutical Applications
- Li et al. (2009) discussed the importance of quantitative analysis of hydroxylated polymethoxyflavones like this compound, emphasizing their potential application in nutraceuticals and functional foods due to their anti-cancer and anti-inflammatory activities (Li et al., 2009).
Suppression of Adipogenesis
- Wang et al. (2016) explored the effects of this compound on adipogenesis. The study found that this compound effectively inhibited lipid accumulation in cells, suggesting a potential role in obesity management (Wang et al., 2016).
Inhibition of HL-60 Cell Lines
- Li et al. (2007) investigated the effects of this flavonoid on HL-60 cancer cell lines. The compound showed strong inhibitory activities against these cells, indicating its potential as an anti-carcinogenic agent (Li et al., 2007).
Mécanisme D'action
Target of Action
8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is a polymethoxyflavone (PMF) isolated from pericarpium citri reticulatae
Mode of Action
It is known that polymethoxyflavones (pmfs), including this compound, have various biological activities, including anti-inflammatory and anti-cancer effects .
Biochemical Pathways
For example, some PMFs have been shown to induce the expression of brain-derived neurotrophic factor (BDNF) through the cAMP/ERK/CREB signaling pathway .
Result of Action
It is known that pmfs, including this compound, have various biological activities, including anti-inflammatory and anti-cancer effects .
Action Environment
It is known that the activity of many compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(30-16)15(23)20(28-5)21(29-6)18(13)26-3/h7-9,23H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLYUURCCQYFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-chlorobenzamide hydrochloride](/img/structure/B2831214.png)

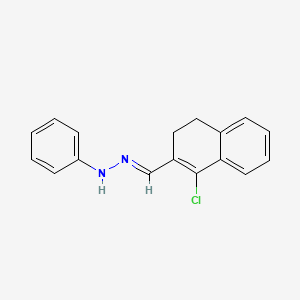
![8-Bromo-1-butyl-7-[3-(5-chloro-2-methylanilino)propyl]-3-methylpurine-2,6-dione](/img/structure/B2831218.png)
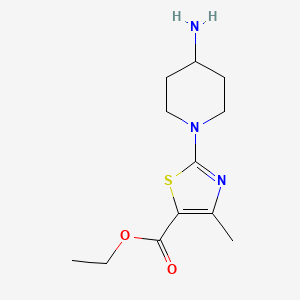
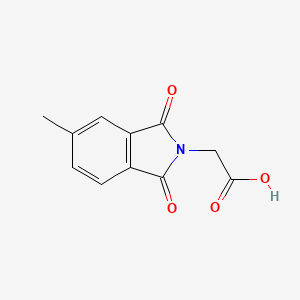
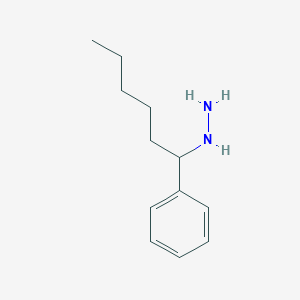
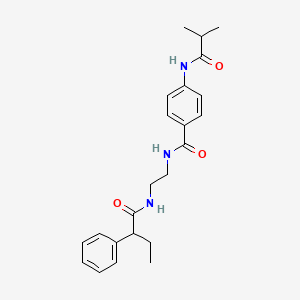
![6-(3-phenylpropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2831226.png)
![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2831229.png)
![N-benzyl-2-{[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2831230.png)
![N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831231.png)
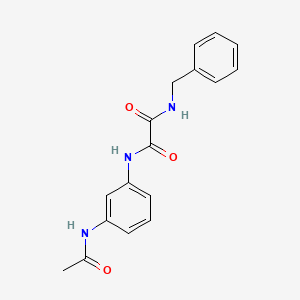
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-methyl-N-phenylacetamide](/img/structure/B2831234.png)